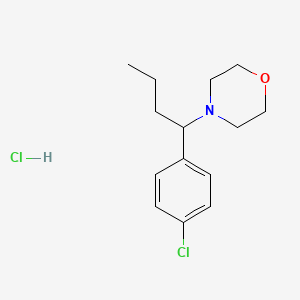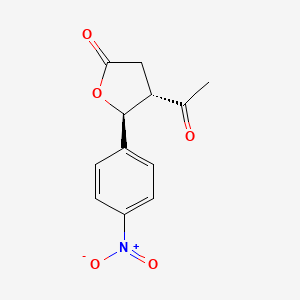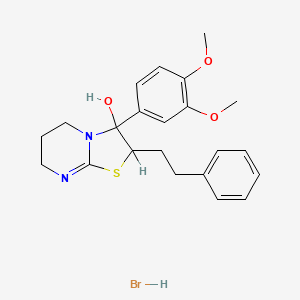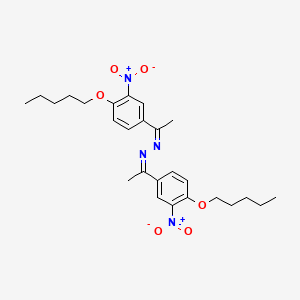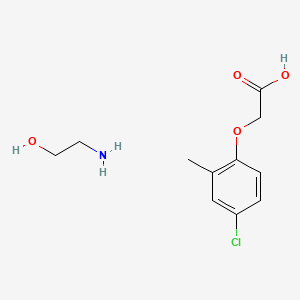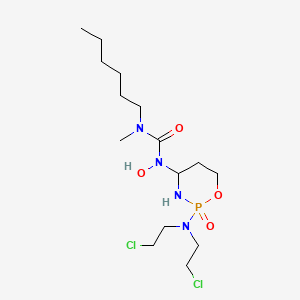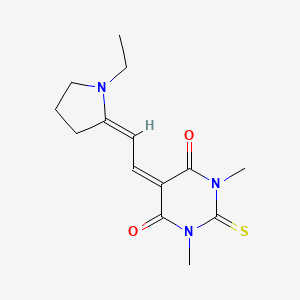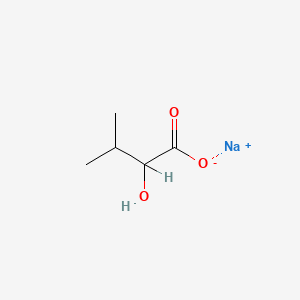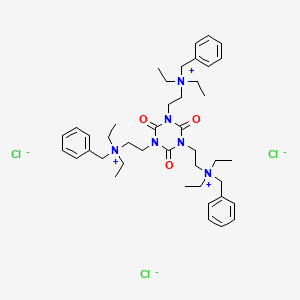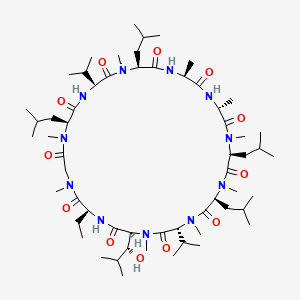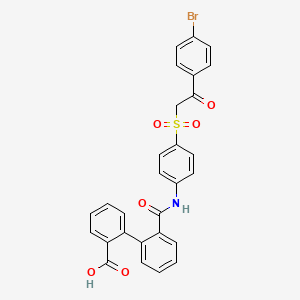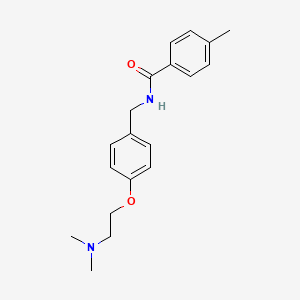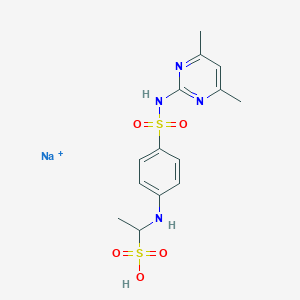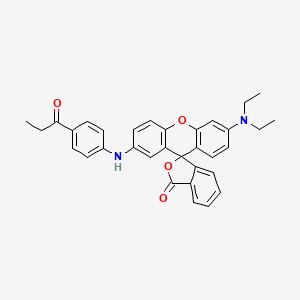
6'-(Diethylamino)-2'-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9'(9H)xanthene)-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have interesting photophysical properties, making it a candidate for research in fluorescence and related areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one likely involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as the diethylamino and propionylphenylamino groups. Typical synthetic routes might involve:
Step 1: Formation of the isobenzofuran core.
Step 2: Introduction of the xanthene moiety.
Step 3: Functionalization with diethylamino and propionylphenylamino groups.
Industrial Production Methods
Industrial production methods would need to be optimized for yield, purity, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one could have several scientific research applications, including:
Chemistry: Study of its photophysical properties, potential use as a fluorescent dye.
Biology: Investigation of its interactions with biological molecules, potential use in imaging techniques.
Medicine: Exploration of its therapeutic potential, such as in drug delivery systems.
Industry: Use in the development of new materials, such as sensors or optoelectronic devices.
Mechanism of Action
The mechanism of action of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one would depend on its specific interactions with molecular targets. Potential pathways might include:
- Binding to specific receptors or enzymes.
- Modulation of cellular signaling pathways.
- Induction of photophysical effects, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other spiro compounds or those with similar functional groups, such as:
- Spiro(isobenzofuran-1(3H)-9’(9H)xanthene) derivatives.
- Compounds with diethylamino or propionylphenylamino groups.
Uniqueness
The uniqueness of 6’-(Diethylamino)-2’-(4-propionylphenylamino)spiro(isobenzofuran-1(3H)-9’(9H)xanthene)-3-one might lie in its specific combination of functional groups and its potential photophysical properties, which could make it particularly useful in certain applications.
Properties
CAS No. |
81494-19-1 |
|---|---|
Molecular Formula |
C33H30N2O4 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
6'-(diethylamino)-2'-(4-propanoylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H30N2O4/c1-4-29(36)21-11-13-22(14-12-21)34-23-15-18-30-28(19-23)33(26-10-8-7-9-25(26)32(37)39-33)27-17-16-24(20-31(27)38-30)35(5-2)6-3/h7-20,34H,4-6H2,1-3H3 |
InChI Key |
UMZOCYZXADCPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


